4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
Overview
Description
4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and halogenated aromatic rings
Preparation Methods
The synthesis of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Halogenated Aromatic Rings: The halogenated aromatic rings are introduced via substitution reactions using appropriate halogenated precursors.
Coupling Reactions: The final step involves coupling the piperazine derivative with the halogenated aromatic rings under specific conditions to form the target compound.
Chemical Reactions Analysis
4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Scientific Research Applications
This compound has several scientific research applications:
Pharmaceuticals: It is used in the development of drugs due to its potential biological activities, such as antibacterial and antiviral properties.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group play crucial roles in modulating the compound’s biological activity. The compound can bind to receptors or enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and sulfonamides, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 4-bromo-2-(4-chlorophenyl)-1-(bromomethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile .
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O3S/c1-22(28(26,27)18-7-5-15(20)6-8-18)14-19(25)24-11-9-23(10-12-24)17-4-2-3-16(21)13-17/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPVKFXPKUDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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